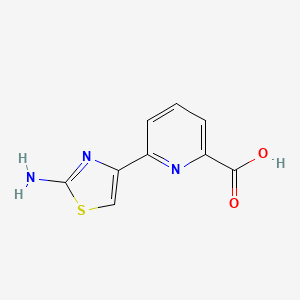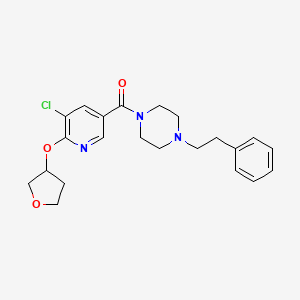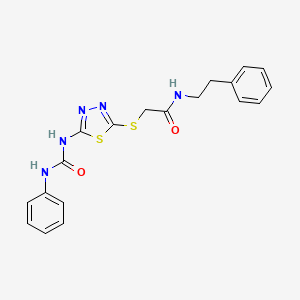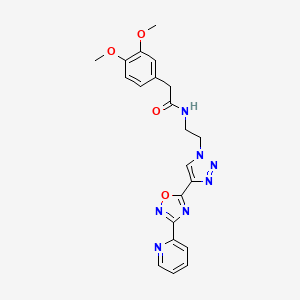![molecular formula C7H12OS B2658733 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol CAS No. 2460750-47-2](/img/structure/B2658733.png)
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol is a chemical compound with the CAS Number: 2460750-47-2 . It has a molecular weight of 144.24 and its IUPAC name is (2-thiabicyclo[2.2.1]heptan-3-yl)methanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol is 1S/C7H12OS/c8-4-7-5-1-2-6(3-5)9-7/h5-8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol is a liquid . and should be stored at a temperature of 4 degrees Celsius . The compound is shipped with an ice pack .Applications De Recherche Scientifique
Oxidation Mechanisms and Stability
- The oxidation of 2-thiabicyclo[2.2.1]heptane, which is closely related to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, has been studied to understand the formation of sulfoxide isomers. These studies provide insights into the stability of these compounds and the mechanisms of oxidation reactions (Johnson et al., 1969).
Molecular Structures and Conformation
- Research on the molecular structures of compounds similar to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, such as 5-thiabicyclo[2.1.1]hexane and 7-thianorbornane, has been conducted. These studies involve gas electron diffraction techniques to determine bond distances and valence angles, contributing to a deeper understanding of their chemical properties (Fukuyama et al., 1976).
Isomerization and Rearrangements
- Investigations into the thermal and photochemical isomerization of 2-thiabicyclo compounds, closely related to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, reveal intricate details about their structural rearrangements. This research can be pivotal for understanding the reactive properties of these compounds (Hall et al., 1982).
Stereochemistry in Chemical Reactions
- Studies on the stereochemistry of reactions involving 3-trimethylsilyl-2-thiabicyclo[2.2.1]heptenes and heptanes, which are structurally similar to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, help in understanding the behavior of these compounds in various chemical reactions. This includes insights into carbanionic intermediates and the influence of metal counter-ions (Bonini et al., 1994).
Synthesis and Functionalization
- Research on the synthesis of diverse C-nucleosides from sugar-based mesoionic rings, involving compounds like 2-aza-7-thiabicyclo[2.2.1]heptanes, contributes significantly to the field of organic synthesis and functionalization of these bicyclic structures (Arévalo et al., 2006).
Conformational Studies and Energetics
- The study of atropisomerism in compounds like 2,2′-bis((1R,2R,4S)-2-hydroxy-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-1,1′-biphenyl, which share structural elements with 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, provides valuable information on their conformational dynamics and energetics (Goldfuss & Rominger, 2000).
Chemical Reactivity and Applications
- Studies have been conducted on the synthesis and metabotropic glutamate receptor activity of S-oxidized variants of (-)-4-amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate, which is structurally related to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol. These studies reveal potential applications in neuroscience and pharmacology (Monn et al., 2007).
Safety And Hazards
The safety data sheet for a related compound, Bicyclo[2.2.1]hepta-2,5-diene, indicates that it is a highly flammable liquid and vapor . It is also harmful to aquatic life with long-lasting effects . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed . It should be stored in a well-ventilated place and kept cool .
Propriétés
IUPAC Name |
2-thiabicyclo[2.2.1]heptan-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c8-4-7-5-1-2-6(3-5)9-7/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFZHXWZLVPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(S2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2658652.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2658654.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2658655.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea](/img/structure/B2658656.png)
![5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2658657.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658658.png)

![4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2658662.png)


![8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2658668.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2658669.png)
![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)